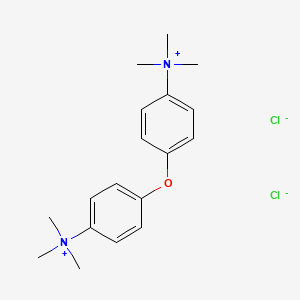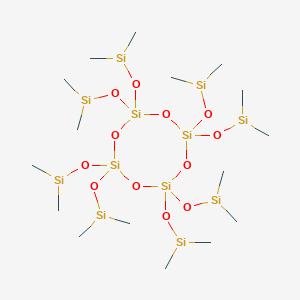![molecular formula C21H22N6O4 B15163545 5-Isoxazoleacetic acid, 3-[3-(aminoiminomethyl)phenyl]-5-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]-4,5-dihydro-, methyl ester](/img/structure/B15163545.png)
5-Isoxazoleacetic acid, 3-[3-(aminoiminomethyl)phenyl]-5-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]-4,5-dihydro-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Isoxazoleacetic acid, 3-[3-(aminoiminomethyl)phenyl]-5-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]-4,5-dihydro-, methyl ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes an isoxazole ring, acetic acid moiety, and multiple aminoiminomethyl and phenyl groups. Its molecular formula is C21H22N6O4, and it has a molecular weight of 422.4 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isoxazoleacetic acid, 3-[3-(aminoiminomethyl)phenyl]-5-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]-4,5-dihydro-, methyl ester typically involves multi-step organic reactions The process begins with the formation of the isoxazole ring through cyclization reactionsCommon reagents used in these reactions include hydrazine derivatives, phenyl isocyanates, and various catalysts to facilitate the cyclization and coupling reactions.
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process is typically carried out in a cGMP (current Good Manufacturing Practice) synthesis workshop, with cleanroom classifications ranging from Class 100 to Class 100,000. The production scale can vary from kilograms to metric tons, depending on the demand and application.
化学反应分析
Types of Reactions
5-Isoxazoleacetic acid, 3-[3-(aminoiminomethyl)phenyl]-5-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]-4,5-dihydro-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
5-Isoxazoleacetic acid, 3-[3-(aminoiminomethyl)phenyl]-5-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]-4,5-dihydro-, methyl ester has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Isoxazoleacetic acid, 3-[3-(aminoiminomethyl)phenyl]-5-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]-4,5-dihydro-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 5-Isoxazoleacetic acid, 3-[3-(aminoiminomethyl)phenyl]-5-[[[2’-(aminosulfonyl)[1,1’-biphenyl]-4-yl]amino]carbonyl]-4,5-dihydro-, methyl ester
- 5-Isoxazoleacetic acid, 3-[3-(aminoiminomethyl)phenyl]-5-[[[2’-(aminosulfonyl)[1,1’-biphenyl]-4-yl]amino]carbonyl]-4,5-dihydro-, methyl ester, 2,2,2-trifluoroacetate
Uniqueness
The uniqueness of 5-Isoxazoleacetic acid, 3-[3-(aminoiminomethyl)phenyl]-5-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]-4,5-dihydro-, methyl ester lies in its specific structural features, such as the presence of multiple aminoiminomethyl and phenyl groups, which confer distinct chemical and biological properties.
属性
分子式 |
C21H22N6O4 |
|---|---|
分子量 |
422.4 g/mol |
IUPAC 名称 |
methyl 2-[3-(3-methanehydrazonoylphenyl)-5-[(4-methanehydrazonoylphenyl)carbamoyl]-4H-1,2-oxazol-5-yl]acetate |
InChI |
InChI=1S/C21H22N6O4/c1-30-19(28)11-21(20(29)26-17-7-5-14(6-8-17)12-24-22)10-18(27-31-21)16-4-2-3-15(9-16)13-25-23/h2-9,12-13H,10-11,22-23H2,1H3,(H,26,29) |
InChI 键 |
CSHSYLVXXXYULC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1(CC(=NO1)C2=CC=CC(=C2)C=NN)C(=O)NC3=CC=C(C=C3)C=NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Nitro-6-[2-(quinolin-8-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15163477.png)

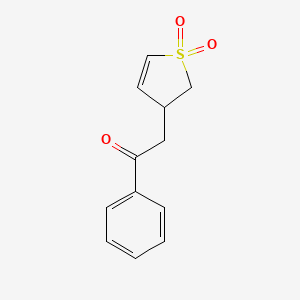

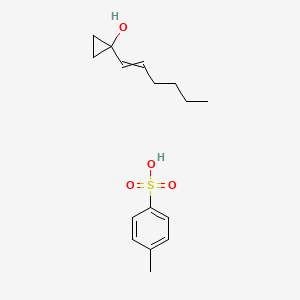
![1H-Indole, 2,3-dihydro-2-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B15163511.png)
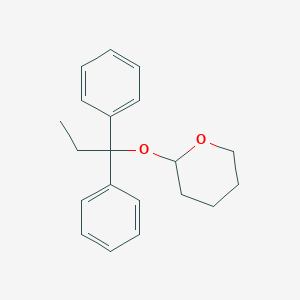
![1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one](/img/structure/B15163523.png)
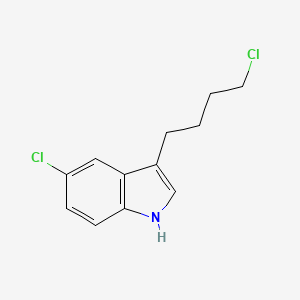
phenylsilane](/img/structure/B15163526.png)
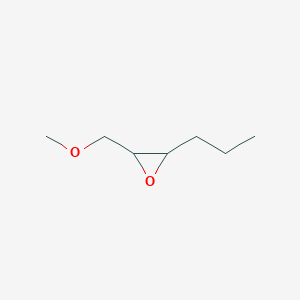
![2-[1-(Benzenesulfonyl)cyclohex-2-en-1-yl]ethan-1-ol](/img/structure/B15163533.png)
